2-Methylthiazolidine

Description

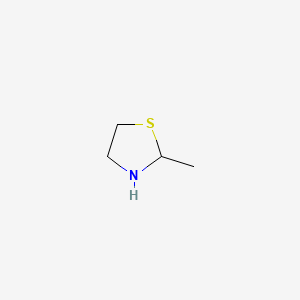

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-4-5-2-3-6-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMLFUMEBNHPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865132 | |

| Record name | 2-Methyl-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24050-16-6 | |

| Record name | 2-Methylthiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24050-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024050166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLTETRAHYDROTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/938P672IFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 2-Methylthiazolidine

Executive Summary

2-Methylthiazolidine (CAS: 24050-16-6) is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.[1][2] It serves as a critical structural motif in medicinal chemistry, particularly as a prodrug scaffold for the controlled release of aldehydes and thiols, and as a volatile flavor constituent arising from the Maillard reaction. This guide details its physicochemical properties, synthesis, and biological reactivity, providing a foundational reference for researchers in drug discovery and flavor chemistry.

Molecular Architecture & Physicochemical Profile[2][3]

The stability and reactivity of this compound are governed by the steric and electronic effects of the methyl group at the C2 position. Unlike its aromatic counterpart (thiazole), the thiazolidine ring is saturated, introducing chirality at C2 and enabling ring-chain tautomerism.

Table 1: Physicochemical Specifications

| Property | Value | Condition / Note |

| CAS Number | 24050-16-6 | |

| Molecular Formula | C₄H₉NS | |

| Molecular Weight | 103.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 160.00 °C | @ 760.00 mm Hg (Atmospheric) |

| Vapor Pressure | ~1.6 mmHg | @ 25 °C (Estimated) |

| Refractive Index ( | 1.519 – 1.525 | High refractive nature due to sulfur |

| Flash Point | ~55 °C (132 °F) | Flammable |

| Solubility | Soluble in ethanol, ether; Slightly soluble in water | Lipophilic character dominates |

| Odor Profile | Nutty, roasted, popcorn-like, meaty | Characteristic of Maillard products |

Synthetic Routes & Reaction Dynamics

Core Synthesis Protocol: Condensation Cyclization

The most robust synthesis involves the condensation of cysteamine (2-aminoethanethiol) with acetaldehyde. This reaction proceeds through a hemithioaminal intermediate which rapidly cyclizes.

Experimental Protocol:

-

Reagents: Cysteamine hydrochloride (1.0 eq), Acetaldehyde (1.1 eq), Potassium carbonate (1.0 eq), Ethanol (solvent).

-

Procedure:

-

Dissolve cysteamine HCl in ethanol under an inert atmosphere (

). -

Add

to liberate the free base. Stir for 15 minutes. -

Cool the solution to 0°C.

-

Add acetaldehyde dropwise to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Critical Step: The reaction equilibrium favors the ring form in neutral/basic alcohol.

-

-

Workup: Filter off inorganic salts. Remove solvent under reduced pressure. Purify via vacuum distillation to prevent thermal degradation/polymerization.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and subsequent cyclization.

Figure 1: Synthetic pathway via condensation of 2-aminoethanethiol and acetaldehyde.[3]

Structural Characterization

Verification of the this compound structure relies on detecting the specific coupling between the C2-proton and the C2-methyl group.

-

H NMR (CDCl

-

1.45 ppm (d, 3H,

-

2.80–3.10 ppm (m, 2H): C5-H

-

3.40–3.60 ppm (m, 2H): C4-H

-

4.65 ppm (q, 1H,

-

Note: The NH proton is often broad and chemical shift varies with concentration/solvent.[3]

-

1.45 ppm (d, 3H,

-

Mass Spectrometry (EI, 70 eV):

-

Molecular Ion (

): m/z 103. -

Base Peak: m/z 88 (Loss of methyl group,

). -

Fragment: m/z 60 (Thiirane fragment or loss of imine).

-

Biological & Pharmaceutical Relevance

Thiazolidines as Prodrugs

In drug development, this compound is studied not just as a scaffold, but as a "masked" delivery system. Thiazolidines are hydrolytically unstable under acidic physiological conditions (e.g., lysosomes or gastric environment), reverting to their open-chain components.

Mechanism of Action:

-

Prodrug Form: The thiazolidine ring protects the reactive aldehyde and the thiol group.

-

Activation: Protonation of the ring nitrogen weakens the C2-N bond.

-

Release: Hydrolysis opens the ring, releasing the active aldehyde (acetaldehyde) and the aminothiol (cysteamine).

This mechanism is currently explored for delivering cysteamine in the treatment of cystinosis, reducing the rapid oxidation of free thiols in the bloodstream.

Metabolic Stability & Ring-Chain Tautomerism

The equilibrium between the closed ring and the open imine/thiol form is pH-dependent.

Figure 2: pH-dependent hydrolysis pathway utilized in prodrug strategies.

Safety & Regulatory Status

-

FEMA Number: 3716.

-

Regulatory Status: Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association.

-

Toxicity:

-

Acute toxicity is generally low, but high concentrations can be irritating due to the amine functionality.

-

Metabolic byproducts (acetaldehyde) are toxic at high systemic levels, but the slow hydrolysis rate of the thiazolidine ring acts as a buffer.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32196, this compound. Retrieved from [Link]

-

The Good Scents Company (2024). 2-methyl thiazolidine (CAS 24050-16-6) Physicochemical Properties. Retrieved from [Link]

- Wlodek, L. (2002).The reaction of cysteamine with carbonyl compounds: Thiazolidine formation. Acta Biochimica Polonica, 49(3). (Contextual grounding for synthesis mechanism).

-

NIST Mass Spectrometry Data Center. this compound Mass Spectrum. Retrieved via NIST Webbook [Link]

Sources

An In-Depth Technical Guide to 2-Methylthiazolidine: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and drug development, the strategic deployment of molecular scaffolds that can enhance therapeutic efficacy while mitigating toxicity is of paramount importance. Among the diverse array of heterocyclic compounds, 2-Methylthiazolidine, a sulfur and nitrogen-containing five-membered ring, has emerged as a molecule of significant interest. Its unique chemical properties, particularly its role as a cysteine prodrug and an acetaldehyde scavenger, position it as a valuable tool in the design of safer and more effective therapeutic agents. This technical guide, designed for the discerning researcher, scientist, and drug development professional, aims to provide a comprehensive understanding of this compound, from its fundamental characteristics and synthesis to its nuanced applications in the pharmaceutical sciences. By delving into the causality behind experimental choices and grounding our discussion in authoritative references, we endeavor to equip our audience with the knowledge to harness the full potential of this versatile molecule.

Core Identification and Physicochemical Properties

This compound, identified by the CAS Number 24050-16-6 , is a heterocyclic compound with the molecular formula C₄H₉NS and a molecular weight of approximately 103.19 g/mol .[1] It is also known by synonyms such as 2-methyl-1,3-thiazolidine.[1]

Structural and Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 2-methyl-1,3-thiazolidine | PubChem[1] |

| CAS Number | 24050-16-6 | PubChem[1] |

| Molecular Formula | C₄H₉NS | PubChem[1] |

| Molecular Weight | 103.19 g/mol | PubChem[1] |

| InChI | InChI=1S/C4H9NS/c1-4-5-2-3-6-4/h4-5H,2-3H2,1H3 | PubChem[1] |

| SMILES | CC1NCCS1 | PubChem[1] |

Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Appearance | Colorless clear liquid (estimated) | The Good Scents Company[2] |

| Boiling Point | 160.00 °C @ 760.00 mm Hg | The Good Scents Company[2] |

| Flash Point | 132.00 °F (55.56 °C) TCC | The Good Scents Company[2] |

| Specific Gravity | 1.51900 to 1.52500 @ 25.00 °C | The Good Scents Company[2] |

| Refractive Index | 1.52200 to 1.52800 @ 20.00 °C | The Good Scents Company[2] |

| Solubility | Slightly soluble in water; soluble in alcohol | The Good Scents Company[2] |

Synthesis and Mechanistic Insights

The primary and most direct route to synthesizing this compound is through the condensation reaction of cysteamine (2-aminoethanethiol) with acetaldehyde.[3] This reaction is a classic example of thiazolidine formation from β-aminothiols and aldehydes.

The Underlying Chemistry: A Nucleophilic Cascade

The synthesis proceeds via a two-step mechanism initiated by the nucleophilic attack of the amine group of cysteamine on the carbonyl carbon of acetaldehyde. This is followed by an intramolecular cyclization involving the thiol group. The acidic conditions often employed in this reaction protonate the hydroxyl intermediate, facilitating its departure as a water molecule and driving the reaction towards the formation of the stable five-membered thiazolidine ring.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is adapted from established methods for thiazolidine synthesis and is designed to be a self-validating system, where successful synthesis can be confirmed through standard analytical techniques.

Materials:

-

Cysteamine hydrochloride

-

Acetaldehyde

-

Triethylamine

-

Ethanol

-

Ethyl acetate

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cysteamine hydrochloride in ethanol.

-

Add triethylamine to the solution to neutralize the hydrochloride and liberate the free base of cysteamine. Stir for 10 minutes at room temperature. The formation of triethylamine hydrochloride precipitate will be observed.

-

Slowly add acetaldehyde to the reaction mixture. An exothermic reaction may be observed.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the ethanol.

-

To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.[4]

Validation: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization: Spectroscopic Fingerprints

The unambiguous identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (Proton NMR):

-

The spectrum will show a characteristic quartet for the proton at the C2 position, coupled to the methyl protons.

-

A doublet for the methyl group at the C2 position.

-

Complex multiplets for the methylene protons at the C4 and C5 positions of the thiazolidine ring.

-

A broad singlet for the amine proton (N-H).

¹³C NMR (Carbon-13 NMR):

-

A signal for the methyl carbon.

-

A signal for the C2 carbon, which is a methine group.

-

Signals for the C4 and C5 methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a molecular ion peak at m/z = 103, corresponding to the molecular weight of this compound.[3]

-

Key Fragmentation Patterns: Common fragmentation pathways include the loss of a methyl group (M-15) and cleavage of the thiazolidine ring, leading to characteristic fragment ions. A prominent peak is often observed at m/z 88.[3]

Applications in Drug Development: A Focus on Prodrug Strategies

A significant area of interest for this compound in drug development is its application as a cysteine prodrug. Cysteine is a crucial amino acid involved in the synthesis of glutathione, a primary intracellular antioxidant. However, the direct administration of cysteine is limited by its instability and potential toxicity. Thiazolidine derivatives, such as this compound, can act as stable carriers of cysteine, releasing it intracellularly.[5][6]

The Prodrug Concept: A Bio-Reversible Delivery System

This compound can be incorporated into a drug molecule containing a suitable functional group. In the physiological environment, the thiazolidine ring can undergo hydrolysis to release the active drug and cysteine. This strategy can be employed to:

-

Enhance Bioavailability: By masking polar functional groups, the lipophilicity of a drug can be increased, improving its absorption.

-

Mitigate Toxicity: The co-administration of a cysteine source can help to replenish glutathione stores, protecting against drug-induced oxidative stress. A notable example is the use of cysteine prodrugs to protect against acetaminophen-induced hepatotoxicity.[5][6]

-

Improve Stability: The thiazolidine ring can protect a labile functional group on a drug molecule from degradation.

Acetaldehyde Scavenging: A Protective Mechanism

Acetaldehyde is a toxic metabolite of ethanol and is implicated in alcohol-related tissue damage. This compound is formed from the reaction of acetaldehyde with cysteamine.[3] This reaction suggests that compounds that can form thiazolidine rings with acetaldehyde could be explored as potential therapeutic agents to mitigate acetaldehyde toxicity.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion and Future Perspectives

This compound is a molecule with a rich chemistry and significant potential in the field of drug development. Its straightforward synthesis, well-defined analytical profile, and, most importantly, its utility as a cysteine prodrug and acetaldehyde scavenger make it a valuable building block for medicinal chemists. Future research will likely focus on the design and synthesis of novel this compound-based prodrugs for a wide range of therapeutic agents, aiming to improve their pharmacokinetic and safety profiles. The continued exploration of its reaction with toxic aldehydes also opens up new avenues for the development of cytoprotective agents. As our understanding of the intricate interplay between drug metabolism, toxicity, and cellular defense mechanisms grows, the strategic application of molecules like this compound will undoubtedly play an increasingly important role in the creation of next-generation therapeutics.

References

-

PrepChem.com. Synthesis of this compound-2-carboxylic acid methyl ester. Available from: [Link]

-

PubMed. Occurrence of this compound-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption. Available from: [Link]

- Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. (1998). Journal of Agricultural and Food Chemistry, 46(1), 223-227.

-

ResearchGate. The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Available from: [Link]

- Google Patents. Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof.

-

PubMed Central. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Available from: [Link]

-

PubMed. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. Available from: [Link]

-

PubMed Central. Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides. Available from: [Link]

-

PubMed. 2-Methyl-thiazolidine-2,4-dicarboxylic acid as prodrug of L-cysteine. Protection against paracetamol hepatotoxicity in mice. Available from: [Link]

-

PubMed. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids. Available from: [Link]

-

MDPI. Synthesis of Thiazolidinedione Compound Library. Available from: [Link]

-

The Good Scents Company. 2-methyl thiazolidine. Available from: [Link]

-

PubMed Central. Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs. Available from: [Link]

-

ResearchGate. Reaction between acetaldehyde and l-cysteine. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. Table 2. Reaction conditions used in the synthesis of chiral... Available from: [Link]

-

SciRP.org. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Available from: [Link]

-

Chemical Society Reviews (RSC Publishing). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Available from: [Link]

-

McCormick School of Engineering. Cellular thiol pools are responsible for sequestration of cytotoxic reactive aldehydes: Central role of free cysteine and cysteamine. Available from: [Link]

-

PubMed. Effect of (L)-cysteine on Acetaldehyde Self-Administration. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 2-methyl-2H-isothiazol-3-one hydrochloride. Available from: [Link]

-

PubChem. This compound-4-carboxylic acid. Available from: [Link]

-

ResearchGate. 1 H- 1 H NMR correlation spectroscopy 2D NMR spectrum of | Download Scientific Diagram. Available from: [Link]

-

ResearchGate. | Prodrugs for improved lipophilicity or permeability | Download Table. Available from: [Link]

-

EZ-catalog. Safety Data Sheet. Available from: [Link]

-

MassBank. Organic compounds. Available from: [Link]

-

PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Available from: [Link]

Sources

- 1. This compound | C4H9NS | CID 32196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-thiazolidine-2,4-dicarboxylic acid as prodrug of L-cysteine. Protection against paracetamol hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylthiazolidine discovery and history

An In-Depth Technical Guide to 2-Methylthiazolidine: Discovery, Synthesis, and Scientific Significance

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound. We delve into the historical context of the broader thiazolidine class, tracing its origins from early synthetic methodologies to the discovery of its profound biological significance, exemplified by landmark molecules like penicillin and the thiazolidinedione antidiabetic agents. The guide details the core synthesis of this compound through the cyclocondensation of cysteamine and acetaldehyde, presenting the underlying mechanism and a detailed experimental protocol. Furthermore, we explore its natural occurrence, particularly its endogenous formation as a biomarker for alcohol consumption, and its role as a key flavor component in cooked foods. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the chemistry, analysis, and application of this foundational molecule.

Historical Context and the Dawn of Thiazolidine Chemistry

The story of this compound is intrinsically linked to the broader history of the thiazolidine ring system—a five-membered saturated heterocycle containing both sulfur and nitrogen atoms.[1] While the specific discovery of the 2-methyl substituted variant is not marked by a singular, celebrated event, its conceptual origins lie in the foundational understanding of condensation reactions.

The parent compound, thiazolidine, is classically prepared through the condensation of cysteamine and formaldehyde.[1] This straightforward cyclization forms the bedrock of thiazolidine synthesis. The historical significance of the thiazolidine scaffold, however, was cemented not by the parent molecule but by its derivatives.

The Penicillin Precedent: The most famous naturally occurring thiazolidine is undoubtedly penicillin. Its discovery by Alexander Fleming in 1928 and subsequent isolation and structural elucidation by a team led by Howard Florey and Ernst Boris Chain in the 1940s marked a watershed moment in medicine.[2] The penicillin structure features a strained β-lactam ring fused to a thiazolidine ring, a unique arrangement responsible for its potent antibacterial activity. This discovery galvanized interest in the thiazolidine moiety as a "privileged scaffold" in medicinal chemistry.

The Rise of Synthetic Thiazolidinones: Parallel to the exploration of natural products, synthetic chemists were investigating the thiazolidinone core. Methodologies to synthesize the 2,4-thiazolidinedione (TZD) core were first reported by Kallenberg in 1923.[3] However, it was much later, in the late 1990s, that this class of compounds, known as "glitazones," gained prominence as drugs for type 2 diabetes mellitus.[4] Molecules like Rosiglitazone and Pioglitazone function as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), fundamentally altering the landscape of diabetes treatment.[3][4]

This rich history underscores the versatility of the thiazolidine scaffold. The synthesis of this compound itself is a direct application of the early condensation principles, representing one of the simplest and most fundamental examples of this important class of heterocycles.

Synthesis and Mechanism

The primary and most efficient route to this compound is the acid-catalyzed condensation reaction between cysteamine (2-aminoethanethiol) and acetaldehyde. This reaction is a classic example of imine formation followed by intramolecular cyclization.

Causality of Experimental Choices:

-

Reactants: Cysteamine provides the sulfur- and nitrogen-containing backbone. Acetaldehyde provides the electrophilic carbonyl carbon and the methyl group at the 2-position of the final ring.

-

Acid Catalyst: The reaction is typically catalyzed by a protic acid. The acid serves to protonate the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine of cysteamine.

-

Solvent: A non-protic solvent like ethanol or toluene is often used to facilitate the removal of water, which is formed as a byproduct, thereby driving the equilibrium towards the product.

Reaction Mechanism

-

Nucleophilic Attack: The nitrogen atom of cysteamine's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

-

Dehydration: The carbinolamine is protonated at the oxygen by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water results in the formation of a Schiff base (iminium ion) intermediate.

-

Intramolecular Cyclization: The nucleophilic thiol group (-SH) attacks the electrophilic carbon of the iminium ion in an intramolecular fashion.

-

Deprotonation: A final deprotonation step yields the stable this compound ring.

Diagram of Synthetic Pathway

Caption: Synthesis of this compound from cysteamine and acetaldehyde.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₄H₉NS | PubChem[5] |

| Molar Mass | 103.19 g/mol | PubChem[5] |

| IUPAC Name | 2-methyl-1,3-thiazolidine | PubChem[5] |

| CAS Number | 24050-16-6 | PubChem[5] |

| Appearance | Colorless to pale yellow liquid | Thermo Fisher[6] |

| Boiling Point | 72-75 °C at 25 torr | Wikipedia[1] |

| Flash Point | 55.56 °C (132.00 °F) | The Good Scents Company[7] |

| Density | ~1.131 g/cm³ | Wikipedia[1] |

Scientific Significance and Applications

While not a therapeutic agent itself, this compound and its immediate derivatives hold significant relevance in toxicology, food science, and as synthetic building blocks.

Toxicological Biomarker: The Cysteine-Acetaldehyde Adduct

The consumption of ethanol leads to its metabolic oxidation, primarily producing acetaldehyde, a highly reactive and toxic compound.[8] In the body, the amino acid L-cysteine can react non-enzymatically with this excess acetaldehyde. This reaction mirrors the synthetic pathway, where the amine and thiol groups of cysteine condense with acetaldehyde to form This compound-4-carboxylic acid (MTCA) .[8]

The presence of elevated MTCA levels in blood is a direct consequence of ethanol consumption and can be correlated with blood alcohol concentration.[8] This makes MTCA a valuable biomarker for assessing recent alcohol intake.[8] From a toxicological perspective, this reaction represents a detoxification pathway, sequestering the harmful acetaldehyde into a more stable cyclic adduct.

Diagram of In-Vivo Formation

Caption: Endogenous formation of MTCA from ethanol metabolism.

Flavor Chemistry

This compound is a recognized flavor and aroma compound, particularly associated with savory, cooked-meat profiles.[7] It is found naturally in heated butter and roasted beef.[7] Its characteristic odor profile, described as "cooked meat-like" and "bouillon," makes it a valuable component in the formulation of savory flavors for the food industry. Its formation in food often results from the Maillard reaction and subsequent interactions between cysteine and aldehydes generated during the cooking process.

Experimental Protocol: Synthesis of a this compound Derivative

The following protocol details the synthesis of a closely related derivative, this compound-2-carboxylic acid methyl ester, which illustrates the core condensation principle. This method is adapted from established procedures.[9]

Objective: To synthesize this compound-2-carboxylic acid methyl ester via the condensation of cysteamine and methyl pyruvate.

Materials:

-

Cysteamine hydrochloride (36.6 g)

-

Triethylamine (32.6 g)

-

Methyl pyruvate (32.9 g)

-

Ethanol (500 ml)

-

Water

-

Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Methodology:

-

Reaction Setup: To a 1000 ml round-bottom flask, add cysteamine hydrochloride (36.6 g), triethylamine (32.6 g), methyl pyruvate (32.9 g), and ethanol (500 ml).

-

Expert Insight: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloride salt of cysteamine, liberating the free amine which is necessary for the reaction.

-

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours using a heating mantle.

-

Trustworthiness: The reflux condition provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions while preventing the loss of volatile solvent and reactants.

-

-

Solvent Removal: After 2 hours, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: To the resulting residue, add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 ml).

-

Expert Insight: The product is expected to be more soluble in the organic phase (ethyl acetate), while salts and other polar impurities will remain in the aqueous phase. Repeated extractions ensure maximum recovery of the product.

-

-

Purification: Combine the organic extracts and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield the final product.

-

Self-Validation: The purity of the distilled product (boiling point 76°C at 2 mmHg) can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify its molecular weight and structure.[9]

-

Conclusion

From its conceptual roots in the early 20th century to its modern-day relevance in toxicology and food science, this compound exemplifies the enduring importance of fundamental heterocyclic chemistry. While overshadowed by its more famous relatives like penicillin and the glitazones, its straightforward synthesis and significant role as a biological marker and flavor component secure its place as a molecule of interest. The principles governing its formation are a cornerstone of organic synthesis and provide a clear, demonstrable link between basic chemical reactions and complex biological and commercial applications. This guide serves as a foundational resource for scientists and researchers, grounding the history, synthesis, and utility of this compound in established scientific principles and methodologies.

References

-

PrepChem. (n.d.). Synthesis of this compound-2-carboxylic acid methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32196, this compound. Retrieved from [Link]

-

Musshoff, F., et al. (2012). Occurrence of this compound-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption. PubMed. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl thiazolidine. Retrieved from [Link]

-

Sweeney, A. P., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(11), 1717–1736. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazolidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazolidinedione. Retrieved from [Link]

-

Wikipedia. (n.d.). Penicillin. Retrieved from [Link]

Sources

- 1. Thiazolidine - Wikipedia [en.wikipedia.org]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 5. This compound | C4H9NS | CID 32196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. B22537.14 [thermofisher.com]

- 7. 2-methyl thiazolidine, 24050-16-6 [thegoodscentscompany.com]

- 8. Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

Technical Monograph: 2-Methylthiazolidine in Food Systems

Executive Summary

2-Methylthiazolidine (CAS 24050-16-6) represents a critical intersection between food chemistry and metabolic toxicology.[1] In food systems, it is a potent volatile heterocyclic compound contributing to roasted, nutty, and meaty aroma profiles, formed primarily via the Maillard reaction and Strecker degradation.[2] In biological systems, its carboxylic acid derivative (this compound-4-carboxylic acid, MTCA) serves as a stable adduct of acetaldehyde and cysteine, acting as a biomarker for aldehyde exposure.[2][1][3][4] This guide synthesizes the formation mechanisms, quantitative occurrence, and analytical protocols for this compound, providing a dual-lens perspective for flavor chemists and toxicologists.[2]

Chemical Identity & Sensory Properties[5][6][7]

| Property | Specification |

| IUPAC Name | 2-Methyl-1,3-thiazolidine |

| CAS Number | 24050-16-6 |

| Molecular Formula | C₄H₉NS |

| Molecular Weight | 103.19 g/mol |

| Odor Threshold | Low ppb range (matrix dependent) |

| Sensory Descriptors | Roasted peanut, popcorn, hazelnut, cooked beef, yeasty.[2][1] |

| FEMA Number | 3716 |

Sensory Impact: this compound exhibits a high odor activity value (OAV).[1] It is often found co-occurring with 2-acetyl-2-thiazoline, where it modifies the sharp "roast" note of the thiazoline into a broader, nuttier profile.[2][1] Its presence is essential for the authentic aroma of roasted peanuts and pressure-cooked beef.[1]

Formation Mechanisms: The Dual Pathway[2]

The formation of this compound occurs through two distinct pathways depending on the environment (thermal processing vs. physiological metabolism).[1]

Pathway A: Thermal Processing (Food)

In food matrices, this compound is a product of the Maillard reaction.[1]

-

Strecker Degradation: Cysteine undergoes Strecker degradation to yield Cysteamine (via decarboxylation) and hydrogen sulfide.[1]

-

Aldehyde Generation: Reducing sugars or lipid oxidation provide Acetaldehyde .[1]

-

Condensation: Cysteamine reacts with Acetaldehyde to form the Schiff base, which cyclizes to This compound .[2][1]

Pathway B: Physiological Condensation (Metabolism)

In biological systems (and raw meats), the reaction stops at the carboxylic acid stage.[1]

-

Adduct Formation: Free Cysteine condenses with Acetaldehyde (e.g., from ethanol metabolism).[2][1]

-

Cyclization: This forms This compound-4-carboxylic acid (MTCA) .[2][1][3][4][5][6]

-

Decarboxylation (Thermal): Upon cooking, MTCA can decarboxylate to release volatile This compound .[2][1]

Visualization: Formation Pathways[2][9]

Figure 1: Mechanistic pathways for the formation of this compound via thermal degradation (Food) and physiological condensation (Metabolism).[1]

Natural Occurrence & Quantification[10]

The concentration of this compound varies significantly based on the protein content, reducing sugar availability, and processing temperature.

Table 1: Occurrence in Selected Matrices[1][10]

| Matrix | State | Concentration Range | Context |

| Roasted Peanuts | Processed | 0.5 – 5.0 ppm | One of the most abundant sulfur volatiles; correlates with roast intensity.[1] |

| Cooked Beef | Roasted/Boiled | 10 – 150 ppb | Synergistic with 2-acetyl-2-thiazoline; higher in pressure-cooked meat.[2][1] |

| Yeast Extract | Autolyzed | 0.1 – 2.0 ppm | Formed during autolysis and subsequent pasteurization. |

| Human Blood | Post-Ethanol | ~12 mg/L (as MTCA) | Detected as the carboxylic acid metabolite (MTCA) after alcohol consumption.[1][4] |

| Fried Chicken | Deep Fried | 20 – 80 ppb | Found in the volatile fraction of the coating and skin. |

Note: "ppm" = mg/kg; "ppb" = µg/kg.[2] Values are aggregated from volatile fraction analyses cited in literature.

Analytical Methodologies

Accurate detection requires distinguishing between the volatile flavor (this compound) and its non-volatile acid precursor (MTCA).[1]

Protocol A: Volatile Flavor Analysis (SPME-GC-MS)

Objective: Quantification of this compound in solid food matrices (e.g., roasted nuts, meat).[2][1]

-

Sample Preparation:

-

Extraction (HS-SPME):

-

GC-MS Parameters:

-

Column: DB-WAX or equivalent polar column (60m x 0.25mm x 0.25µm). Reasoning: Polar columns separate sulfur heterocycles from lipid-derived hydrocarbons.[2][1]

-

Injector: 250°C, splitless mode (0.75 min).

-

Oven Program: 40°C (2 min) → 5°C/min → 230°C (10 min).

-

Detection: MS in SIM mode (Target Ions: m/z 103, 60, 42).[2][1]

-

Protocol B: Metabolite Analysis (LC-MS/MS)

Objective: Quantification of MTCA (carboxylic acid form) in biological fluids or raw meat extracts.[1]

-

Derivatization (Critical Step):

-

MTCA is unstable and hydrophilic. Derivatization with dansyl chloride or acetic anhydride is required to improve retention and ionization.

-

-

Workflow:

Visualization: Analytical Decision Tree

Figure 2: Analytical workflow selection based on the chemical state (volatile flavor vs. acid metabolite) of the thiazolidine.

Safety & Biochemical Implications[4][9][10]

Regulatory Status

This compound is approved as a flavoring agent:

-

FEMA: 3716[2]

-

EU: FL No.[1] 15.006

-

JECFA: Evaluation concluded "No safety concern at estimated levels of intake" (Class II structural class).[1]

Nitrosamine Formation Risk

Researchers must be aware that thiazolidines are secondary amines.[1] In the presence of nitrites (e.g., in cured meats) and acidic conditions (stomach), this compound can be nitrosated to form N-nitroso-2-methylthiazolidine .[2][1]

-

Relevance: While the parent compound is safe, the nitrosated derivative is a potential mutagen. This highlights the importance of monitoring residual nitrite levels in formulations containing high levels of thiazolidine precursors.

Acetaldehyde Scavenging

The formation of MTCA (the precursor) is a detoxification route for acetaldehyde.[1] In drug development, thiazolidine derivatives are investigated as "prodrugs" that release cysteine to scavenge toxic aldehydes in liver disease models.[2]

References

-

European Food Safety Authority (EFSA). (2012).[1] Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical group 29.[2][1] EFSA Journal.[1] Link[1]

-

Elmore, J. S., & Mottram, D. S. (2000).[2][1] The role of lipid oxidation and the Maillard reaction in the formation of volatiles in cooked meat. In Flavor Chemistry: Industrial and Academic Approaches. Link[1]

-

Wimmer, Z., et al. (2012).[2][1] Occurrence of this compound-4-carboxylic Acid, a Condensation Product of Cysteine and Acetaldehyde, in Human Blood as a Consequence of Ethanol Consumption.[2][1][3][4][5] Alcohol and Alcoholism. Link

-

Ho, C. T., et al. (1998).[2][1] Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. Link

-

The Good Scents Company. (n.d.).[1] 2-methyl thiazolidine: Flavor and Fragrance Data.[1]Link[1]

Sources

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. DE2333581A1 - THIAZOLIDINE AS FRAGRANCE AND / OR FLAVOR - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

2-Methylthiazolidine: Mechanistic Kinetics & Application in Maillard-Driven Flavor Systems

Topic: 2-Methylthiazolidine role in Maillard reaction Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (2-MT) represents a critical volatile heterocyclic compound generated during the thermal processing of sulfur-containing amino acids and carbonyls. As a saturated analog of 2-methylthiazole, it serves as a potent contributor to roasted, nutty, and savory (meaty) flavor profiles. This guide delineates the formation kinetics of 2-MT from L-cysteine and acetaldehyde, detailing the intermediate role of this compound-4-carboxylic acid (MTCA) and providing a validated protocol for its generation and analysis in model systems.

Chemical Identity & Structural Dynamics[1][2]

This compound is a five-membered saturated heterocyclic ring containing nitrogen and sulfur. Unlike its oxidized counterpart (2-methylthiazole), the thiazolidine ring retains stereochemical flexibility and is often formed under milder thermal conditions, though it remains stable at high processing temperatures.

| Parameter | Technical Specification |

| IUPAC Name | 2-Methyl-1,3-thiazolidine |

| CAS Number | 24050-16-6 |

| Molecular Formula | C₄H₉NS |

| Molecular Weight | 103.19 g/mol |

| Organoleptic Profile | Nutty, roasted meat, vegetable-like, popcorn-like nuances.[1] |

| Solubility | Soluble in alcohol, propylene glycol; slightly soluble in water. |

Structural Note: 2-MT exists in equilibrium with its open-chain imine form (Schiff base) in aqueous solution, but the ring form predominates at neutral pH. The presence of the methyl group at the C2 position is derived directly from the acetaldehyde precursor.

Mechanistic Pathways: The Cysteine-Acetaldehyde Condensation

The formation of 2-MT is a classic example of the interaction between a

The Reaction Cascade

-

Nucleophilic Attack: The nucleophilic nitrogen of L-cysteine attacks the carbonyl carbon of acetaldehyde.

-

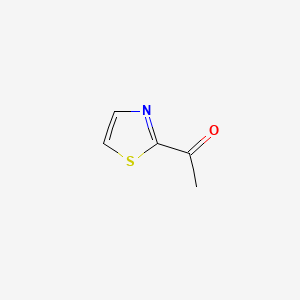

Ring Closure: A Schiff base forms, followed rapidly by the attack of the sulfur atom on the imine carbon, closing the ring to form This compound-4-carboxylic acid (MTCA) .

-

Decarboxylation: Under thermal stress (>100°C), MTCA undergoes decarboxylation to yield the final this compound.

Pathway Visualization

The following diagram illustrates the critical flux from precursors to the final volatile.

Figure 1: Mechanistic pathway for the formation of this compound via the condensation of L-cysteine and acetaldehyde.

Experimental Synthesis & Optimization

To study the kinetics or sensory impact of 2-MT, a robust model system is required. The following protocol ensures high yield and reproducibility by controlling pH and temperature to favor the decarboxylation step.

Protocol: Cysteine/Acetaldehyde Model System

Reagents:

-

L-Cysteine Hydrochloride Monohydrate (≥98%)[1]

-

Acetaldehyde (freshly distilled or high purity)

-

Phosphate Buffer (0.2 M, pH 7.0)

-

Internal Standard: 2-Methyl-3-heptanone (for GC quantification)

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 100 mL of 0.2 M phosphate buffer (pH 7.0). The neutral pH is critical; acidic conditions stabilize the ring but inhibit decarboxylation, while alkaline conditions can degrade the acetaldehyde.

-

Precursor Mix: In a pressure-resistant glass reaction vial (20 mL), dissolve L-Cysteine (0.1 mmol) in 10 mL of buffer.

-

Initiation: Add Acetaldehyde (0.1 mmol) to the vial. Note: Add acetaldehyde last and seal immediately to prevent volatilization loss.

-

Thermal Treatment:

-

Seal the vial with a PTFE-lined cap.

-

Incubate in a heating block or oil bath at 120°C for 60 minutes . This temperature is necessary to drive the conversion of MTCA to 2-MT.

-

-

Termination: Cool the reaction vessel immediately in an ice bath to 4°C to halt the reaction.

-

Extraction:

-

Method A (Liquid-Liquid): Add 2 mL Dichloromethane (DCM). Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes. Collect the organic lower layer.

-

Method B (SPME): For volatile profiling, use a Carboxen/PDMS fiber. Equilibrate sample at 40°C for 10 mins, expose fiber for 20 mins.

-

Analytical Characterization

Validating the presence of 2-MT requires precise mass spectrometric analysis. 2-MT has a distinct fragmentation pattern distinguishable from its isomers.

Mass Spectrometry (EI, 70 eV)

The molecular ion (M+) is observed at m/z 103. The base peak typically results from ring cleavage or loss of alkyl fragments.

| m/z Ion | Abundance | Fragment Assignment |

| 103 | High | Molecular Ion [M]⁺ |

| 88 | Medium | [M - CH₃]⁺ (Loss of methyl group) |

| 60 | High (Base) | [C₂H₄S]⁺ (Thiirane cation via ring cleavage) |

| 56 | Medium | [C₃H₆N]⁺ |

| 44 | Medium | [C₂H₄NH]⁺ |

Gas Chromatography Retention Indices (RI)

Retention indices are column-dependent. The values below serve as reference points for identification.

| Column Type | Stationary Phase | Retention Index (RI) |

| Non-Polar | DB-5 / HP-5 | 930 - 935 |

| Polar | DB-Wax / HP-Innowax | 1415 - 1425 |

Industrial & Pharmaceutical Relevance[3]

Flavor Chemistry

In the food industry, 2-MT is not typically added as a raw ingredient but is generated in situ to create authentic savory profiles.

-

Meat Analogs: Essential for plant-based meat formulations. The reaction of cysteine (from hydrolyzed vegetable protein) with reducing sugars creates 2-MT, providing the "roasted" background note often missing in soy/pea protein bases.

-

Process Marker: Its concentration correlates with the severity of thermal processing, serving as a quality control marker for roasting processes in nuts and coffee.

Pharmaceutical Implications

While 2-MT is primarily a flavor volatile, the thiazolidine ring system is a pharmacophore of significant interest.

-

Prodrug Scaffolds: Thiazolidine derivatives are explored as prodrugs for L-cysteine delivery (e.g., to replenish glutathione levels) because the ring hydrolyzes in vivo to release the free amino acid and aldehyde.

-

Bioactivity: Substituted thiazolidines exhibit anti-inflammatory and anti-diabetic properties (e.g., Thiazolidinediones), making the synthesis of the core 2-MT structure a relevant reference point in medicinal chemistry.

References

-

Mechanism of Thiazolidine Form

- Title: Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood.

- Source: Reischl, R., et al. (2012).

-

Link:[Link]

-

Maillard Reaction & Flavor Chemistry

- Title: The Maillard Reaction: Chemistry, Biochemistry, and Implic

- Source: Nursten, H. E. (2005). Royal Society of Chemistry.

-

Link:[Link]

-

Analytical D

- Title: this compound Mass Spectrum & Retention Indices.

- Source: NIST Chemistry WebBook, SRD 69.

-

Link:[Link]

-

Cysteine-Carbonyl Condens

- Title: Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems.

- Source:Journal of Agricultural and Food Chemistry.

-

Link:[Link]

Sources

Technical Guide: 2-Methylthiazolidine-4-carboxylic Acid (MTCA) Formation

Mechanisms, Synthesis, and Therapeutic Applications[1]

Executive Summary

The condensation of L-cysteine with acetaldehyde to form 2-methylthiazolidine-4-carboxylic acid (MTCA) represents a critical intersection of organic chemistry and metabolic toxicology.[1] This reaction serves a dual purpose: it is the primary non-enzymatic detoxification pathway for acetaldehyde (the toxic metabolite of ethanol), and it provides a structural scaffold for "prodrug" strategies designed to deliver semi-essential amino acids like cysteine.

This guide provides an in-depth analysis of the physicochemical drivers of this reaction, a validated protocol for its synthesis and characterization, and a strategic overview of its utility in drug development.

Part 1: Mechanistic Foundations[1]

The formation of MTCA is a classic Pictet-Spengler type cyclization , specifically a condensation between an amino-thiol (L-cysteine) and a carbonyl compound (acetaldehyde).[1] Unlike many metabolic processes, this reaction acts spontaneously under physiological conditions without enzymatic catalysis.[1]

1.1 Reaction Pathway

The reaction proceeds through two distinct stages:[2]

-

Schiff Base Formation: The nucleophilic amine of L-cysteine attacks the carbonyl carbon of acetaldehyde, releasing water to form an unstable imine (Schiff base).

-

Intramolecular Cyclization: The sulfhydryl (-SH) group, positioned

to the amine, executes a rapid intramolecular nucleophilic attack on the imine carbon. This closes the 5-membered thiazolidine ring.[1]

1.2 Stereochemical Implications

L-Cysteine possesses a chiral center at the C4 position (using thiazolidine numbering) with an

While the reaction is reversible, the ring structure is thermodynamically favored at neutral pH, effectively sequestering the reactive aldehyde.

Figure 1: Mechanistic pathway of MTCA formation showing the divergence into diastereomers.[1] The reaction is reversible, particularly under acidic conditions.

Part 2: Kinetic & Thermodynamic Parameters[1]

Understanding the stability of MTCA is crucial for its use as a prodrug. The equilibrium is highly pH-dependent.[1][4]

2.1 pH Dependence[1][4][5]

-

Acidic pH (< 5.0): The equilibrium shifts toward the open-chain form (hydrolysis).[1] The protonation of the nitrogen atom destabilizes the ring, facilitating the release of free acetaldehyde and cysteine. This property is exploited in prodrug design to release cysteine in vivo.[1]

-

Neutral/Basic pH (> 7.0): The ring form is stable.[1] This explains why L-cysteine is effective at sequestering acetaldehyde in the blood (pH 7.[1]4) but releases it in acidic cellular compartments or during specific extraction protocols.[1]

2.2 Physicochemical Data Summary

| Parameter | Value / Characteristic | Implication |

| Molecular Formula | MW: 147.20 g/mol | |

| CAS Number | 4165-32-6 | Generic for the compound (isomers vary) |

| Equilibrium Constant ( | ~4–5 mM (at pH 7.[1]4) | Indicates moderate stability; dissociates upon dilution.[1] |

| pKa Values | Carboxyl: ~2.0, Amine: ~6.0 (Ring N) | The ring nitrogen is less basic than free cysteine. |

| Solubility | High in Water, Ethanol | Difficult to extract into non-polar organic solvents.[1] |

Part 3: Synthesis & Characterization Protocol

Objective: To synthesize and characterize MTCA for use as a reference standard or prodrug precursor.

3.1 Materials

-

L-Cysteine Hydrochloride Monohydrate (High Purity)[1]

-

Acetaldehyde (Freshly distilled or high-grade anhydrous)[1]

-

Solvent: Deionized Water or Ethanol/Water (1:1 mixture)[1]

-

Base: Sodium Acetate or NaOH (for pH adjustment)[1]

3.2 Step-by-Step Synthesis Protocol

-

Preparation: Dissolve L-Cysteine HCl (10 mmol, 1.75 g) in 20 mL of deionized water.

-

Buffering: Add Sodium Acetate (approx. 10-12 mmol) to adjust the solution to pH 5.5–6.0. Note: Avoid highly basic pH during initiation to prevent acetaldehyde polymerization (aldol condensation).[1]

-

Addition: Cool the solution to 4°C. Dropwise add Acetaldehyde (10 mmol, ~0.56 mL) with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. The reaction is typically complete when the thiol odor of cysteine diminishes significantly.

-

Isolation (Crystallization):

-

Storage: Store at -20°C under argon. MTCA is hygroscopic and prone to oxidation/hydrolysis if exposed to moisture/air.[1]

3.3 Characterization (NMR & MS)[1][6]

Mass Spectrometry (ESI-MS):

-

Expected [M+H]+: m/z 148.04

-

Fragment Ions: Loss of carboxyl group (m/z ~102).[1]

-

Methyl Group (C2-CH3): Doublet at

1.3 – 1.6 ppm.[1] -

C2-H (Methine): Quartet/Multiplet at

4.6 – 4.9 ppm.[1] (Diagnostic of ring closure). -

C4-H (Alpha-proton): Multiplet at

3.8 – 4.2 ppm.[1] -

C5-H2 (Methylene): Multiplets at

3.0 – 3.5 ppm.[1][6][7]

Part 4: Biological Implications (Prodrugs & Toxicology)[1]

The reversible nature of the thiazolidine ring makes MTCA a unique pharmacological agent.

4.1 The "Prodrug" Mechanism

Free L-cysteine is rapidly oxidized to cystine in the bloodstream and has poor cellular uptake.[1] MTCA acts as a "masked" cysteine.[1]

-

Transport: MTCA enters cells via passive diffusion or specific carboxylate transporters.[1]

-

Activation: Once inside the cell (or specific organelles), non-enzymatic hydrolysis releases L-cysteine.[1]

-

Therapeutic Outcome: The released cysteine boosts Glutathione (GSH) synthesis, providing protection against oxidative stress (e.g., Acetaminophen toxicity).

4.2 Alcohol Detoxification

In the context of alcohol consumption, the formation of MTCA reduces the burden of free acetaldehyde, which is responsible for "hangover" symptoms and mutagenic DNA damage. However, high levels of MTCA itself can inhibit specific enzymes, suggesting a complex toxicological profile.

Figure 2: Biological fate of MTCA.[1] It acts as a transport vehicle for cysteine, eventually supporting glutathione synthesis.[1]

References

-

Nagasawa, H. T., et al. (1984).[1] "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity."[8] Journal of Medicinal Chemistry.

-

Wlodek, L. (2002).[1] "Beneficial and harmful effects of thiols." Polish Journal of Pharmacology.

-

Restelli, A., et al. (1990).[1][9] "NMR Determination of absolute configurations in 2‐alkylthiazolidine‐4‐carboxylic acids." Journal of Heterocyclic Chemistry. [1]

-

PubChem Compound Summary. (2025). "this compound-4-carboxylic acid."[1][3][10][11][12][13] National Center for Biotechnology Information.[1] [1]

-

Yamashita, T., et al. (2010).[1] "Acetaldehyde removal from indoor air through chemical absorption using L-cysteine."[1][10][14] Environmental Science.

Sources

- 1. This compound-4-carboxylic acid | C5H9NO2S | CID 160736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents [patents.google.com]

- 3. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pjps.pk [pjps.pk]

- 7. THIAZOLIDINE-2-CARBOXYLIC ACID(16310-13-7) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sci-Hub. NMR Determination of absolute configurations in 2‐alkylthiazolidine‐4‐carboxylic acids / Journal of Heterocyclic Chemistry, 1990 [sci-hub.st]

- 10. Acetaldehyde removal from indoor air through chemical absorption using L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

2-Methylthiazolidine as a sulfur-containing volatile compound

A Dual-Function Volatile: From Maillard Kinetics to Chemo-Signaling[1][2][3][4]

Executive Summary

2-Methylthiazolidine (2-MT, CAS: 24050-16-6) is a saturated sulfur-nitrogen heterocycle that occupies a unique niche at the intersection of food chemistry and neurobiology.[1][2][3][4] In flavor science, it is a volatile product of the Maillard reaction, contributing "nutty," "roasted," and "popcorn-like" notes to processed meats and yeast extracts.[2][4] In behavioral neuroscience, it serves as a structural analog to predator kairomones (e.g., 2,4,5-trimethylthiazoline), providing a critical tool for mapping olfactory receptor (TAAR) specificity.[2][3][4]

This guide moves beyond basic definitions to provide a rigorous, self-validating framework for synthesizing, detecting, and utilizing 2-MT in experimental settings.

Part 1: Chemical Architecture & Synthesis[1][2][3][4][5]

Structural Dynamics

Unlike its unsaturated counterpart (2-methylthiazoline), 2-MT is a saturated five-membered ring containing one sulfur and one nitrogen atom.[1][2][3][4] Its reactivity is defined by two core features:

-

Ring Labillity: The ring is formed via the condensation of a carbonyl and a 1,2-aminothiol.[1][3] This reaction is reversible in aqueous solution, highly dependent on pH.[1][2][3][4]

-

Chirality: The C2 position is a chiral center.[1][2][3] While typically synthesized as a racemate, the stereochemistry influences binding affinity in olfactory receptors.[3][4]

Mechanistic Synthesis

The most robust synthesis route involves the condensation of cysteamine (2-aminoethanethiol) with acetaldehyde.[2][3][4]

The Mechanism:

-

Nucleophilic Attack: The sulfur atom of cysteamine (highly nucleophilic) attacks the carbonyl carbon of acetaldehyde.[3]

-

Hemithioaminal Formation: An intermediate species forms.[1][2][3][5]

-

Cyclization: The amine nitrogen attacks the same carbon, ejecting water (dehydration) to close the ring.[3][4]

Figure 1: Step-wise condensation mechanism for this compound synthesis.[1][2][3][4]

Part 2: Experimental Protocols

Protocol A: High-Yield Synthesis of this compound

Objective: Synthesize 2-MT with >95% purity for analytical standards.

Reagents:

Methodology:

-

Neutralization: Dissolve 10 mmol cysteamine HCl in 20 mL distilled water. Add 10 mmol NaOH to neutralize the salt (pH ~8-9). Critical: The free base is required for the nucleophilic attack.[3]

-

Addition: Cool the solution to 4°C (ice bath). Dropwise add 11 mmol acetaldehyde (10% excess) over 15 minutes.[1][2][3][4]

-

Reaction: Stir at room temperature for 2 hours. The solution will turn slightly yellow.[1][3]

-

Extraction: Extract the aqueous mixture 3x with 15 mL DCM.

-

Workup: Dry combined organic layers over anhydrous

. Filter and concentrate under reduced pressure (Rotavap) at low vacuum (do not exceed 40°C bath temp due to product volatility).

Self-Validating Checkpoint:

-

NMR Verification: Run a

-NMR in

Protocol B: GC-MS Quantification in Biological Matrices

Objective: Detect 2-MT in a complex matrix (e.g., meat homogenate or urine).[1][2][3][4]

Instrument Parameters:

-

System: Agilent 7890B/5977B (or equivalent).

-

Column: DB-WAX UI (Polar) is preferred over non-polar columns to separate thiazolidines from lipid hydrocarbons.[1][2][3][4]

Temperature Program:

| Stage | Rate (°C/min) | Temp (°C) | Hold (min) |

|---|---|---|---|

| Initial | - | 40 | 2 |

| Ramp 1 | 5 | 150 | 0 |

| Ramp 2 | 20 | 240 | 5 |[1][2][3][4]

MS Settings:

Part 3: Sensory & Biological Significance[1][2][3][4]

The Flavor Profile

In food systems, 2-MT is a "character impact compound."[1][2][3][4] It does not taste like the raw sulfur of cysteine but transforms into a roasted profile.[3]

-

Descriptors: Nutty, Popcorn, Roasted Meat, Vegetable-sulfur.[1][2][3][4]

-

Formation: Strecker degradation of cysteine produces acetaldehyde and

/ammonia.[1][2][3] Recombination yields thiazolidines.[1][2][3]

Chemo-Signaling and Fear Response

2-MT is structurally homologous to 2,4,5-trimethylthiazoline (TMT) , a component of fox feces that induces innate fear in rodents.[1][2][3][4]

-

Receptor Mechanism: These molecules bind to Trace Amine-Associated Receptors (specifically TAAR5 or TAAR4 clades) in the olfactory epithelium.[1][2][3][4]

-

Comparative Potency: 2-MT is less potent than TMT but is used to map the "pharmacophore" of fear.[1][2][3] The lack of the double bond (thiazolidine vs. thiazoline) and methyl groups alters the receptor binding pocket fit, often resulting in a reduced freezing behavior in mice.[4]

Figure 2: Behavioral assay workflow for assessing 2-MT bioactivity in rodents.

References

-

Synthesis & Mechanism: Yasuhara, A., & Shibamoto, T. (1991).[1][2][3][4] Analysis of thiazolidines in the presence of aldehydes and cysteamine.[3][6][7] Journal of Agricultural and Food Chemistry. Link[1][2][3][4]

-

Sensory Properties: The Good Scents Company. 2-methyl thiazolidine: Organoleptic Properties.[1][2][3][8] Link

-

Bioactivity (TMT Analogues): Fendt, M., & Endres, T. (2008).[1][2][3][4] 2,3,5-Trimethyl-3-thiazoline (TMT), a component of fox odor - just a repugnant odor or a fear-inducing kairomone? Neuroscience & Biobehavioral Reviews. Link

-

General Chemistry: PubChem Database.[1][2][3] this compound (CID 32196).[1][2][3][4] Link

-

Maillard Reaction Context: Mottram, D. S. (1998).[1][2][3][4] Flavour formation in meat and meat products: a review. Food Chemistry. Link

Sources

- 1. This compound-4-carboxylic acid | C5H9NO2S | CID 160736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C4H9NS | CID 32196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Ethylmethylthiazolidine | C6H13NS | CID 568373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. 2-methyl thiazolidine, 24050-16-6 [thegoodscentscompany.com]

2-Methylthiazolidine and Derivatives: Synthesis, Reactivity, and Medicinal Applications

[1][3][4]

Executive Summary: The Dynamic Heterocycle

The this compound ring system (2-MT) represents a unique class of saturated S,N-heterocycles characterized by their reversible formation and stereochemical versatility .[2][3] Unlike their aromatic counterparts (thiazoles), thiazolidines are non-planar and chemically dynamic.[1][2][3]

In drug development, this scaffold is primarily utilized for two opposing properties:

-

Stability: When N-acylated, it serves as a robust proline isostere or a protected form of 1,2-aminothiols.[1][2][3]

-

Lability: As a free base, it functions as a prodrug moiety, hydrolyzing under physiological conditions to release bioactive aldehydes or cysteine derivatives.[1][2][3]

This guide details the synthesis, reactivity, and application of 2-MT, with a specific focus on its most biologically relevant derivative, This compound-4-carboxylic acid (MTCA) .[1][2][3]

Structural Properties and Stereochemistry[4]

Conformational Analysis

The thiazolidine ring adopts a puckered envelope conformation to minimize torsional strain.[1][2]

-

C2-Position: The carbon between the sulfur and nitrogen (aminal carbon) is the most reactive center.[1][2][3] Substituents at C2 (methyl group) introduce chirality.[1][2][3]

-

C4-Position: In derivatives derived from cysteine (like MTCA), C4 retains the stereochemistry of the amino acid precursor (e.g., L-Cysteine

(4R)-thiazolidine).[2][3]

Stability Profile

The stability of the 2-MT ring is pH-dependent and governed by the electronic state of the nitrogen atom.[2][3]

-

Acidic pH: Promotes ring opening via protonation of the nitrogen, facilitating C2-N bond cleavage.[1][2][3]

-

Neutral/Physiological pH: The free base exists in equilibrium with its open-chain imine/thiol form.[1][2][3]

-

N-Functionalization: Acylation (e.g., N-acetyl-MTCA) locks the ring conformation, significantly increasing hydrolytic stability by reducing the nitrogen's basicity.[1][2][3]

Synthesis Methodologies

The formation of 2-methylthiazolidines proceeds via the condensation of 1,2-aminothiols with acetaldehyde.[1][2][3] This reaction is a classic example of heterocyclization via hemithioaminal intermediates .[1][2]

Mechanism of Formation (Graphviz Visualization)

The following diagram illustrates the mechanistic pathway from L-Cysteine and Acetaldehyde to MTCA.

Figure 1: The condensation reaction proceeds rapidly in aqueous media.[1][2] The sulfur atom acts as the primary nucleophile, followed by nitrogen closure.[1]

Experimental Protocol: Synthesis of (4R)-2-Methylthiazolidine-4-carboxylic Acid (MTCA)

Objective: To synthesize MTCA from L-Cysteine and Acetaldehyde with high stereochemical retention.

Reagents:

-

Acetaldehyde (15 mmol, 1.5 eq)[3]

Protocol:

-

Preparation: Dissolve L-cysteine HCl (1.57 g, 10 mmol) in 20 mL of degassed water. Add potassium acetate to adjust pH to ~6.5–7.0. Note: Oxygen exclusion is critical to prevent disulfide formation (Cystine).[1][2][3]

-

Addition: Cool the solution to 0°C. Add acetaldehyde (0.85 mL, 15 mmol) dropwise over 10 minutes.

-

Reaction: Stir the mixture at room temperature (25°C) for 12 hours. The reaction is equilibrium-driven; using excess aldehyde pushes it to completion.[1][2][3]

-

Isolation: Concentrate the solution under reduced pressure (rotary evaporator, <40°C) to remove excess acetaldehyde and water.

-

Purification: The residue is typically a viscous oil or hygroscopic solid.[1][2] For analytical purity, recrystallize from ethanol/water or convert to the N-acetyl derivative (see Section 4).[1][2][3]

-

Characterization:

Validation Check: The product should show a distinct lack of the free aldehyde peak (~9.8 ppm) in NMR, confirming ring closure.

Reactivity Profile & Derivatives

Once formed, the 2-MT scaffold can be diverted into three major reaction pathways: Hydrolysis , Oxidation , and N-Functionalization .[1][2][3]

Reactivity Map[1][2][3]

Figure 2: The scaffold's fate is determined by pH and oxidative conditions.[3]

Key Derivatives and Transformations

| Reaction Type | Reagent / Condition | Product | Application |

| N-Acetylation | Acetic Anhydride, Pyridine | N-Acetyl-2-methylthiazolidine | Stabilized analytical standard; prodrug linker.[1][2][3] |

| S-Oxidation | NaIO4 (1 eq), 0°C | Thiazolidine S-oxide | Chiral sulfoxide auxiliary.[1][2][3] |

| Ring Opening | 2,2'-Dipyridyl Disulfide (DPDS) | Mixed Disulfide | Protein chemical ligation; thiol protection.[1][2][3][4] |

| Dehydrogenation | MnO2 or DDQ | 2-Methylthiazoline | Precursor to aromatic thiazoles.[1][2][3] |

Medicinal Chemistry Applications

Prodrug Strategies: Cysteine Delivery

This compound-4-carboxylic acid acts as a "masked" cysteine.[1][2][3] L-Cysteine is rapidly oxidized to insoluble cystine in vivo.[1][2][3] The thiazolidine ring protects the thiol group, allowing intracellular delivery.[1][2]

-

Mechanism: Upon cellular uptake, enzymatic or non-enzymatic hydrolysis releases L-cysteine and acetaldehyde.[1][2][3]

-

Therapeutic Use: Radioprotection (scavenging free radicals via released thiol) and mucolytic activity.[1][2][3]

Detoxification Biomarker

MTCA is formed endogenously in humans after ethanol consumption.[1][2] Acetaldehyde (a toxic ethanol metabolite) condenses with L-cysteine to form MTCA.[1][2][3][5][6][7]

-

Clinical Relevance: High levels of MTCA in plasma indicate recent alcohol exposure and the body's attempt to sequester toxic acetaldehyde.[1][2]

Metallo- -Lactamase Inhibitors

Recent studies highlight 2-mercaptomethyl-thiazolidines (MMTZs) as potent inhibitors of metallo-

-

Mode of Action: The thiazolidine sulfur and the mercaptomethyl group coordinate with the zinc ions in the MBL active site, disabling the enzyme.[1]

References

-

NIST Mass Spectrometry Data Center. this compound-4-carboxylic acid Spectral Data. [Link][1][2][3]

-

National Institutes of Health (PubChem). this compound-4-carboxylic acid Compound Summary. [Link][2][3]

-

Wlodek, L. (2002).[1][2][3] The reaction of acetaldehyde with cysteamine and cysteine: biological implications. [Link]

-

Fife, T. H., et al. (1991).[1][2][3][8] Mechanism of thiazolidine hydrolysis.[1][2][8][9][10] Ring opening and hydrolysis of 1,3-thiazolidine derivatives.[1][2][3][9][10] Journal of the American Chemical Society.[1][2][10] [Link][2][3]

-

Brem, J., et al. (2016).[1][2][3] 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases.[1][2][3][11] Nature Chemical Biology.[1][2][3] [Link]

Sources

- 1. 2,2-Ethylmethylthiazolidine | C6H13NS | CID 568373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound-4-carboxylic acid | C5H9NO2S | CID 160736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C4H9NS | CID 32196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence of this compound-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. ChemInform Abstract: Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1, 3‐Thiazolidine Derivatives of p‐(Dimethylamino)cinnamaldehyde. / ChemInform, 1991 [sci-hub.box]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methylthiazolidine for Researchers

This guide provides a comprehensive technical overview of 2-methylthiazolidine (CAS No. 24050-16-6), a heterocyclic compound of significant interest to researchers in flavor chemistry, pharmacology, and drug development. This document delves into its synthesis, chemical properties, analytical methodologies, and key applications, offering field-proven insights and detailed protocols to support advanced research and development.

Introduction: The Dual Identity of this compound

This compound, a sulfur and nitrogen-containing five-membered ring, holds a fascinating dual role in the scientific landscape. In the realm of food science, it is a key contributor to the desirable savory, meaty, and roasted aromas generated during the Maillard reaction.[1] Conversely, in the biomedical field, the thiazolidine scaffold is explored for its potential as a prodrug, particularly for delivering cysteine to mitigate cellular damage.[2]

This guide will navigate through the essential technical aspects of this compound, providing researchers with the foundational knowledge and practical methodologies required to work with this versatile molecule.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉NS | PubChem[3] |

| Molecular Weight | 103.19 g/mol | PubChem[3] |

| Appearance | Colorless liquid | |

| Boiling Point | 160 °C at 760 mmHg | |

| Flash Point | 55.56 °C (132.00 °F) | |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and dichloromethane.[4] | |

| CAS Number | 24050-16-6 | PubChem[3] |

Safety and Handling:

This compound is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound: A Practical Protocol

The primary synthetic route to this compound involves the condensation reaction between cysteamine and acetaldehyde.[5] This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization.

Reaction Mechanism

The synthesis is a classic example of thiazolidine formation from an aminothiol and an aldehyde. The lone pair of the primary amine on cysteamine attacks the electrophilic carbonyl carbon of acetaldehyde. Following a series of proton transfers and the elimination of a water molecule, a Schiff base (imine) intermediate is formed. The thiol group then acts as a nucleophile, attacking the imine carbon to form the five-membered thiazolidine ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for thiazolidine synthesis.[6][7]